molecular formula C23H24N2O4S B5190995 5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione

Cat. No.: B5190995
M. Wt: 424.5 g/mol
InChI Key: MZSKSSWQJTXBOB-UHFFFAOYSA-N
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Description

5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a thioxodihydropyrimidine core and a benzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, such as 4-tert-butylphenol and 2-(4-tert-butylphenoxy)ethanol. These intermediates are then subjected to a series of reactions, including etherification and condensation, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets. The thioxodihydropyrimidine core can interact with enzymes or receptors, leading to modulation of biological pathways. The benzylidene group may also play a role in binding to target molecules, enhancing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Di-tert-butylphenol: This compound shares the tert-butylphenol moiety but lacks the pyrimidine core.

    4-tert-Butyl-2,6-diformylphenol: Similar in structure but with different functional groups.

    5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione: A closely related compound with a different core structure.

Uniqueness

The uniqueness of 5-{2-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione lies in its combination of the thioxodihydropyrimidine core and the benzylidene group, which imparts distinct chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

5-[[2-[2-(4-tert-butylphenoxy)ethoxy]phenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-23(2,3)16-8-10-17(11-9-16)28-12-13-29-19-7-5-4-6-15(19)14-18-20(26)24-22(30)25-21(18)27/h4-11,14H,12-13H2,1-3H3,(H2,24,25,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSKSSWQJTXBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCOC2=CC=CC=C2C=C3C(=O)NC(=S)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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